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Compound of Interest

Compound Name: R(+)-6-Bromo-APB hydrobromide

Cat. No.: B1678724 Get Quote

For researchers, scientists, and drug development professionals, unequivocally confirming the

chemical identity of a compound is a critical first step in any study. This guide provides a

comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) data for R(+)-6-
Bromo-APB hydrobromide against a structurally related analogue. It also includes a detailed

experimental protocol for acquiring high-quality NMR spectra and a workflow for structural

verification.

Comparison of NMR Data
Due to the limited availability of public NMR data for R(+)-6-Bromo-APB hydrobromide, this

guide presents a comparison with predicted chemical shifts and data from a closely related,

non-brominated analogue, a substituted N-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

derivative. The presence of the bromine atom and hydroxyl groups on the aromatic ring of

R(+)-6-Bromo-APB hydrobromide is expected to significantly influence the chemical shifts of

the aromatic protons and carbons.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm)
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Proton Assignment

R(+)-6-Bromo-APB

Hydrobromide

(Predicted)

Substituted N-Allyl-

1-phenyl-tetrahydro-

1H-3-benzazepine

Derivative

(Reference Range)

Expected Multiplicity

Aromatic-H 7.0 - 7.5 6.8 - 7.4 m

Phenyl-H 7.2 - 7.6 7.1 - 7.5 m

Allyl-CH= 5.7 - 6.0 5.8 - 6.1 m

Allyl-=CH₂ 5.1 - 5.4 5.0 - 5.3 m

Benzazepine-CH(Ph) 4.0 - 4.5 3.8 - 4.2 dd

Allyl-CH₂-N 3.0 - 3.5 2.8 - 3.3 d

Benzazepine-CH₂-N 2.8 - 3.8 2.5 - 3.5 m

Benzazepine-CH₂ 2.5 - 3.2 2.3 - 3.0 m

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm)
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Carbon Assignment
R(+)-6-Bromo-APB

Hydrobromide (Predicted)

Substituted N-Allyl-1-phenyl-

tetrahydro-1H-3-

benzazepine Derivative

(Reference Range)

Aromatic C-Br 110 - 120 -

Aromatic C-OH 145 - 155 -

Aromatic C 115 - 140 125 - 145

Phenyl C 125 - 145 126 - 148

Allyl -CH= 130 - 140 132 - 138

Allyl =CH₂ 115 - 125 116 - 122

Benzazepine C-N 50 - 65 48 - 60

Benzazepine C(Ph) 40 - 50 38 - 48

Benzazepine CH₂ 25 - 40 28 - 42

Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra for the

structural confirmation of R(+)-6-Bromo-APB hydrobromide.

1. Sample Preparation:

Solvent Selection: Due to the hydrobromide salt form, polar deuterated solvents are

recommended. Methanol-d₄ (CD₃OD) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable

choices. The choice of solvent can affect chemical shifts, so consistency is key for

comparison.

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a clean, dry 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing ¹H and ¹³C NMR spectra to 0.00 ppm.
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2. NMR Data Acquisition:

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for

better signal dispersion and resolution.

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

¹³C NMR:

Acquire a proton-decoupled one-dimensional carbon spectrum.

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C),

spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the

molecule, particularly in the aliphatic region of the benzazepine ring and the allyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is

crucial for assigning the carbon spectrum based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons. This experiment is vital for confirming the

connectivity of the different structural fragments, such as the attachment of the phenyl and

allyl groups to the benzazepine core and the positions of the bromo and hydroxyl

substituents on the aromatic ring.

Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the identity of R(+)-6-
Bromo-APB hydrobromide using the acquired NMR data.
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Workflow for NMR-based Structural Confirmation

Data Acquisition

Spectral Analysis & Assignment

Structure Verification

Prepare Sample in Deuterated Solvent

Acquire 1D ¹H NMR

Acquire 1D ¹³C NMR

Assign ¹H Spectrum (Chemical Shift, Integration, Multiplicity)

Acquire 2D NMR (COSY, HSQC, HMBC)

Identify Spin Systems using COSY

Compare Experimental Data with Predicted Values

Assign ¹³C Spectrum using HSQC/HMQC

Confirm Connectivity with HMBC

Verify Connectivity of Phenyl, Allyl, and Benzazepine Core Confirm Substituent Positions on Aromatic Ring

Final Structure Confirmation

Click to download full resolution via product page
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Caption: Workflow for the confirmation of R(+)-6-Bromo-APB hydrobromide identity via NMR

spectroscopy.

To cite this document: BenchChem. [Confirming the Identity of R(+)-6-Bromo-APB
Hydrobromide: A Comparative NMR Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678724#confirming-the-identity-of-r-6-bromo-apb-
hydrobromide-via-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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